An In-depth Technical Guide to 2-Bromo-4-fluorophenol (CAS Number: 496-69-5)
An In-depth Technical Guide to 2-Bromo-4-fluorophenol (CAS Number: 496-69-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-fluorophenol (CAS No. 496-69-5), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, safety information, synthesis protocols, and analytical methodologies. Furthermore, it explores its significant role as a precursor in the synthesis of various bioactive molecules, including those with potential applications in treating neurological disorders, inflammation, and microbial infections. Experimental workflows and logical relationships are visualized to facilitate a deeper understanding of its synthetic utility.
Chemical and Physical Properties
2-Bromo-4-fluorophenol is a halogenated phenol (B47542) characterized by the presence of bromine and fluorine atoms on the benzene (B151609) ring. These substitutions are crucial for its reactivity in various organic syntheses.
Table 1: Physicochemical Properties of 2-Bromo-4-fluorophenol
| Property | Value | Reference(s) |
| CAS Number | 496-69-5 | [1] |
| Molecular Formula | C₆H₄BrFO | [1] |
| Molecular Weight | 191.00 g/mol | [1] |
| Appearance | Light brown to brown crystalline solid | |
| Melting Point | 43-45 °C | |
| Boiling Point | 89 °C at 1 mmHg | |
| Density | 1.744 g/cm³ | |
| Flash Point | 185 °F (85 °C) | |
| pKa | 8.44 ± 0.18 (Predicted) | |
| IUPAC Name | 2-bromo-4-fluorophenol | [1] |
Safety and Hazard Information
Proper handling of 2-Bromo-4-fluorophenol is essential due to its potential health hazards. The following table summarizes its classification and associated precautionary statements according to the Globally Harmonized System (GHS).
Table 2: GHS Hazard and Precautionary Statements for 2-Bromo-4-fluorophenol
| Category | Code | Statement | Reference(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Pictogram:
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Applications in Synthesis
2-Bromo-4-fluorophenol is a versatile building block primarily used as an intermediate in the synthesis of more complex molecules.[2] Its applications span the pharmaceutical, agrochemical, and materials science sectors.
Pharmaceutical Intermediates
This compound is a crucial precursor for various active pharmaceutical ingredients (APIs), particularly in the development of drugs for neurological disorders, as well as anti-inflammatory and antimicrobial agents.[2]
A significant application is in the synthesis of 3-amino-4-fluorophenol (B1338284) , another important intermediate for pharmaceuticals and liquid crystal compounds.[3]
Agrochemical Formulations
In the agrochemical industry, 2-Bromo-4-fluorophenol serves as a starting material for the synthesis of herbicides and pesticides.[2]
Other Chemical Syntheses
It is also utilized in the preparation of other chemical entities such as 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs.
Experimental Protocols
Synthesis of 2-Bromo-4-fluorophenol
Two primary methods for the synthesis of 2-Bromo-4-fluorophenol are reported:
Method 1: Bromination of 4-fluorophenol (B42351) [3]
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Reactants: 4-fluorophenol, Bromine, Dichloroethane, Sodium sulfite (B76179).
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Procedure:
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Mix 200g (1.785 mol) of 4-fluorophenol with 300 ml of dichloroethane in a 2L reaction flask.
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Add a solution of 300g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise at 5-10 °C.
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After the addition is complete, heat the reaction mixture for 30 minutes.
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Add a mixture of 33g (0.26 mol) of sodium sulfite and 200 ml of water and stir for 30 minutes.
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Separate the organic layer, neutralize it with a mixed alkaline solution (10% NaOH/20% NaHCO₃), and dry it with anhydrous magnesium sulfate.
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Evaporate the solvent using a rotary evaporator to obtain 2-Bromo-4-fluorophenol.
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Yield: 95% molar yield with 94% purity determined by gas chromatography.[3]
Method 2: Demethylation of 2-bromo-4-fluorobenzyl ether [3]
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Reactants: 2-Bromo-4-fluorobenzyl ether, Boron tribromide (BBr₃), Dichloromethane, Methanol (B129727).
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Procedure:
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Dissolve 15g (73.2 mmol) of 2-bromo-4-fluorobenzyl ether in 150 mL of dichloromethane.
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Add 27.5g (110 mmol) of BBr₃ at 0 °C.
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Allow the reaction to proceed at 25 °C for 16 hours.
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Quench the reaction with methanol at 0 °C.
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Wash the mixture with water and extract with dichloromethane.
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Concentrate the organic layer to obtain the product.
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Synthesis of 3-amino-4-fluorophenol from 2-Bromo-4-fluorophenol
This multi-step synthesis highlights the utility of 2-Bromo-4-fluorophenol as a key intermediate.[3]
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Step 1: Esterification
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React 2-Bromo-4-fluorophenol with chloromethyl methyl ether in the presence of sodium hydroxide (B78521) to yield 2-Bromo-4-fluorophenoxyacetic acid ethyl ester.
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Step 2: Nitration
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Treat the ester from Step 1 with a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group, yielding 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester.
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Step 3: Reduction of the Nitro Group
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Reduce the nitro group of the compound from Step 2 using iron powder and hydrochloric acid in ethanol/water to give 2-Bromo-4-fluoro-5-aminophenylacetic acid ethyl ester.
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Step 4: Dehalogenation and Hydrolysis
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The final step involves the removal of the bromine atom and hydrolysis of the ester to yield 3-amino-4-fluorophenol.
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